molecular formula C26H27FN2O4 B11536140 Methyl 2-amino-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11536140
M. Wt: 450.5 g/mol
InChI Key: SSJWXPDCDCMUJN-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Structure: The compound consists of a quinoline core with various substituents. The presence of an amino group, fluorophenyl group, and methoxyphenyl group adds to its complexity.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound is typically synthesized through a multistep process involving several reactions. One common route involves cyclization of an appropriate precursor.

    Key Steps:

    Reaction Conditions: Specific conditions vary, but often involve refluxing in suitable solvents with appropriate catalysts.

    Industrial Production: While not widely produced industrially, small-scale synthesis is feasible.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions may yield different intermediates or final products.

    Substitution: Substituents can be replaced by other functional groups.

    Common Reagents: Examples include strong acids, bases, and oxidizing agents.

    Major Products: These depend on reaction conditions and substituent positions.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold for novel therapeutics.

    Anticancer Properties: Some studies suggest its cytotoxic effects against cancer cells.

    Antibacterial Activity: Investigations into its antibacterial properties are ongoing.

    Bioactivity Screening: It’s part of libraries screened for biological activity.

Mechanism of Action

    Targets: The compound likely interacts with specific cellular targets (e.g., enzymes, receptors).

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    Uniqueness: Its intricate structure sets it apart from other quinoline derivatives.

    Similar Compounds: Related compounds include other quinolines, but none match its exact substitution pattern.

Properties

Molecular Formula

C26H27FN2O4

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 2-amino-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H27FN2O4/c1-26(2)13-19-22(20(30)14-26)21(15-9-11-16(32-3)12-10-15)23(25(31)33-4)24(28)29(19)18-8-6-5-7-17(18)27/h5-12,21H,13-14,28H2,1-4H3

InChI Key

SSJWXPDCDCMUJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3F)N)C(=O)OC)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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